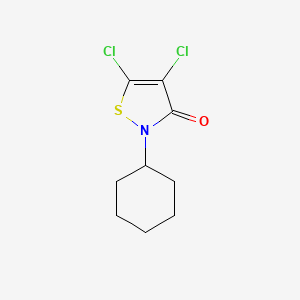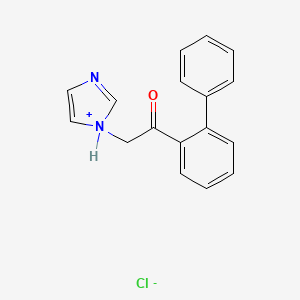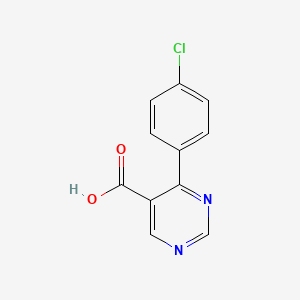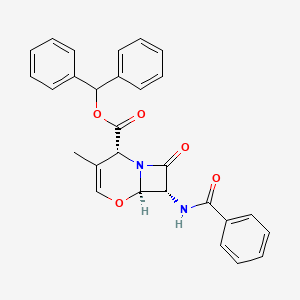
Intermediate 3 of Latamoxef Sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Intermediate 3 involves several steps, starting from 6-aminopenicillanic acid. The process includes chlorination, displacement with propargyl alcohol, partial reduction, epoxidation, and opening of the epoxide ring with 1-methyl-1H-tetrazole-5-thiol . The intermediate is then subjected to Jones oxidation, ozonolysis, and reaction with thionyl chloride and pyridine .
Industrial Production Methods
Industrial production of Intermediate 3 involves refining processes to ensure high yield and purity. The intermediate can be extracted in solid form, reducing the subsequent impurity removal process and ensuring the quality of the intermediate . The use of recrystallization methods with low-toxicity reagents makes the process safer and more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Intermediate 3 undergoes various chemical reactions, including:
Oxidation: Jones oxidation is used in the synthesis process.
Reduction: Partial reduction of the triple bond with a Lindlar catalyst.
Substitution: Displacement reactions with propargyl alcohol and 1-methyl-1H-tetrazole-5-thiol.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone).
Reduction: Lindlar catalyst (palladium on calcium carbonate).
Substitution: Zinc chloride, propargyl alcohol, 1-methyl-1H-tetrazole-5-thiol.
Major Products
The major product formed from these reactions is the refined Intermediate 3, which is then used in the synthesis of Latamoxef Sodium .
Aplicaciones Científicas De Investigación
Intermediate 3 is primarily used in the synthesis of Latamoxef Sodium, which has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of Latamoxef Sodium.
Biology: Studied for its role in the synthesis of antibiotics with broad-spectrum activity.
Medicine: Latamoxef Sodium, synthesized from Intermediate 3, is used to treat various bacterial infections.
Industry: The industrial production of Latamoxef Sodium involves the use of Intermediate 3.
Mecanismo De Acción
The mechanism of action of Intermediate 3 is related to its role in the synthesis of Latamoxef Sodium. Latamoxef Sodium works by inhibiting bacterial cell wall biosynthesis. It acylates the penicillin-sensitive transpeptidase C-terminal domain (penicillin-binding protein), preventing the formation of a cross-link of two linear peptidoglycan strands and inhibiting the third and last stage of bacterial cell wall synthesis . This leads to cell lysis mediated by bacterial cell wall autolytic enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Cefotaxime: Another third-generation cephalosporin with a similar antibacterial spectrum.
Ceftriaxone: Known for its long half-life and broad-spectrum activity.
Ceftazidime: Effective against Pseudomonas aeruginosa.
Uniqueness
Intermediate 3 is unique due to its role in the synthesis of Latamoxef Sodium, which has a distinct α-methoxy group at the 7-position of the mother nucleus. This structural feature provides strong resistance to β-lactamase, making it less likely for microorganisms to develop resistance .
Propiedades
Fórmula molecular |
C28H24N2O5 |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
benzhydryl (2R,6R,7R)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
InChI |
InChI=1S/C28H24N2O5/c1-18-17-34-27-22(29-25(31)21-15-9-4-10-16-21)26(32)30(27)23(18)28(33)35-24(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-17,22-24,27H,1H3,(H,29,31)/t22-,23+,27+/m0/s1 |
Clave InChI |
UUEMCTQRMWHDRM-QHWMMSMNSA-N |
SMILES isomérico |
CC1=CO[C@@H]2[C@H](C(=O)N2[C@H]1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
SMILES canónico |
CC1=COC2C(C(=O)N2C1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


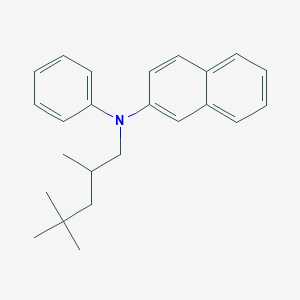
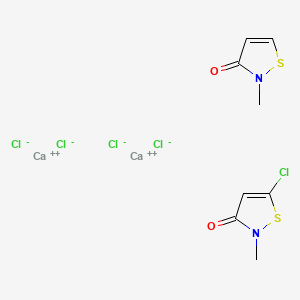

![1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride](/img/structure/B13764443.png)

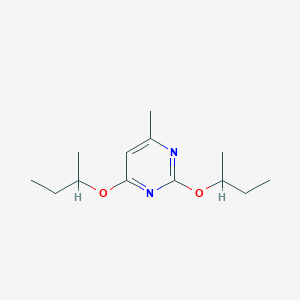



![Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-YL)azo]-2,5-dichlorobenzenesulphonate](/img/structure/B13764481.png)
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium](/img/structure/B13764485.png)
